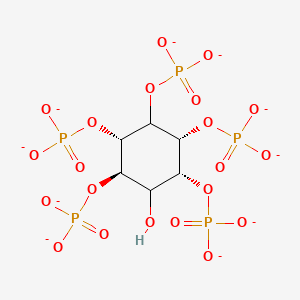

D-myo-inositol (1,2,4,5,6)-pentakisphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

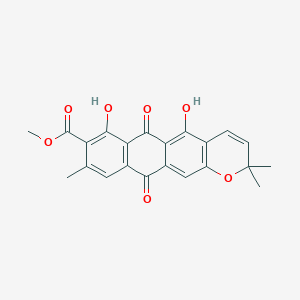

Übersicht

Beschreibung

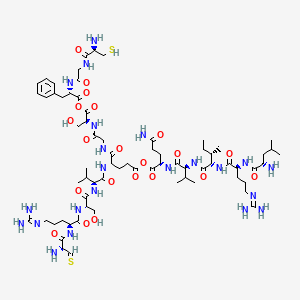

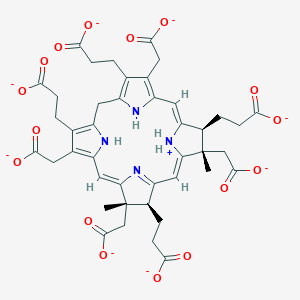

1D-myo-inositol 1,2,4,5,6-pentakisphosphate(10-) is decaanion of 1D-myo-inositol 1,2,4,5,6-pentakisphosphate arising from global deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1D-myo-inositol 1,2,4,5,6-pentakisphosphate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolism

D-myo-inositol (1,2,4,5,6)-pentakisphosphate has been synthesized and studied for its metabolism in tissue extracts, particularly in fetal calf thymus. It was observed that this compound undergoes phosphorylation to myo-inositol hexakisphosphate (InsP6) and presents unique metabolic pathways compared to its isomers (Rudolf et al., 1997).

Biological Occurrence and Phosphorylation

Research has identified various myo-inositol pentakisphosphates, including D-myo-inositol (1,2,4,5,6)-pentakisphosphate, in different biological systems like slime mould, mung-bean seedlings, and human cells. Their phosphorylation to myo-inositol hexakisphosphate by ATP-dependent kinase activities has been extensively studied (Stephens et al., 1991).

Chemical Synthesis for Biological Studies

A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized for facilitating immobilization in biological studies, such as pull-down experiments and surface plasmon resonance studies. This innovation aids in understanding the biological roles and physiological functions of myo-inositol pentakisphosphate in cells (Gregory et al., 2015).

Enzymatic Synthesis and Allosteric Effects

Research on murine bone macrophages has revealed the presence of enzymes capable of synthesizing myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate. This process indicates the role of myo-inositol pentakisphosphate in biological signaling pathways (Stephens et al., 1988).

Chromatographic Separation and Analysis

Gradient ion chromatography has been used to separate and analyze inositol phosphates, including myo-inositol pentakisphosphates. This method helps in understanding the distribution and composition of these compounds in various biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).

Metabolic and Physiological Insights

The study of myo-inositol hexakisphosphate and its partially dephosphorylated products, including D-myo-inositol (1,2,4,5,6)-pentakisphosphate, has provided insights into their origins, bioavailability, and degradation pathways in the environment. This research highlights the complexity and significance of these compounds in ecological and physiological contexts (Wu et al., 2015).

Eigenschaften

Produktname |

D-myo-inositol (1,2,4,5,6)-pentakisphosphate |

|---|---|

Molekularformel |

C6H7O21P5-10 |

Molekulargewicht |

569.98 g/mol |

IUPAC-Name |

[(1S,2R,4R,5R)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3-,4-,5+,6?/m1/s1 |

InChI-Schlüssel |

CTPQAXVNYGZUAJ-WWHKVMGRSA-D |

Isomerische SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

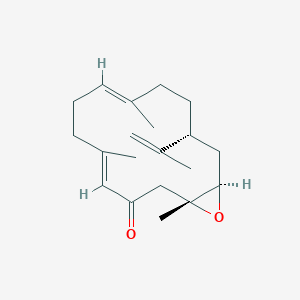

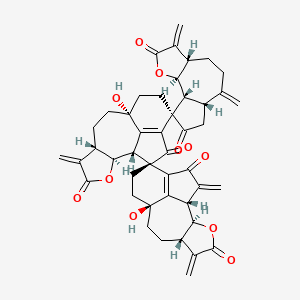

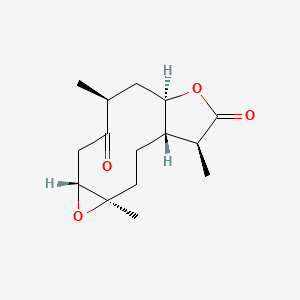

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)

![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)